3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate)
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Overview
Description
(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate: is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, a benzamido group, and a phosphonooxy moiety, making it a unique molecule with diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the benzamido group and the phosphonooxy moiety. Key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzamido Group: This step involves the reaction of the tetrahydrofuran intermediate with benzoyl chloride in the presence of a base.
Addition of the Phosphonooxy Moiety: This is typically done using phosphorylation reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamido group, converting it to an amine.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxidized derivatives of the tetrahydrofuran ring.
Reduction Products: Amines derived from the reduction of the benzamido group.
Substitution Products: Compounds with substituted phosphonooxy groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Molecular Probes: It can be used as a molecular probe in biochemical assays.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The benzamido group can interact with enzymes or receptors, inhibiting their activity. The phosphonooxy moiety can participate in phosphorylation reactions, affecting various biochemical pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific proteins and enzymes.
Comparison with Similar Compounds
(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate: shares similarities with other nucleoside analogs, such as:
Uniqueness:
- The presence of the benzamido group and the phosphonooxy moiety distinguishes this compound from other nucleoside analogs, providing it with unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential applications in various fields highlight its uniqueness.
Properties
CAS No. |
23701-96-4 |
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Molecular Formula |
C18H20N3O9P |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H20N3O9P/c1-11(22)29-13-9-16(30-14(13)10-28-31(25,26)27)21-8-7-15(20-18(21)24)19-17(23)12-5-3-2-4-6-12/h2-8,13-14,16H,9-10H2,1H3,(H2,25,26,27)(H,19,20,23,24)/t13-,14+,16+/m0/s1 |
InChI Key |
XMAGDCHZWKOIIZ-SQWLQELKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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